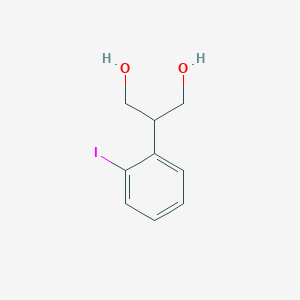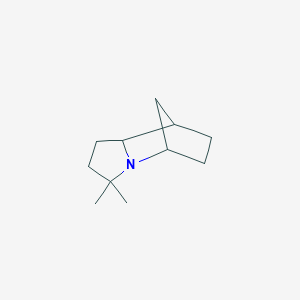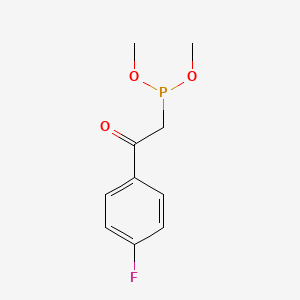
Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite is an organophosphorus compound characterized by the presence of a phosphonite group attached to a dimethyl (2-(4-fluorophenyl)-2-oxoethyl) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite typically involves the reaction of dimethyl phosphite with 2-(4-fluorophenyl)-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonite group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonite group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonate esters, phosphine derivatives, and substituted phosphonites, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite involves its interaction with molecular targets through its phosphonite group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (2-oxoethyl)phosphonite: Lacks the fluorophenyl group, resulting in different chemical properties and reactivity.
Dimethyl (2-(4-chlorophenyl)-2-oxoethyl)phosphonite: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Dimethyl (2-(4-bromophenyl)-2-oxoethyl)phosphonite: Contains a bromine atom, which affects its chemical behavior compared to the fluorine-containing compound.
Uniqueness
Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H12FO3P |
|---|---|
Peso molecular |
230.17 g/mol |
Nombre IUPAC |
2-dimethoxyphosphanyl-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H12FO3P/c1-13-15(14-2)7-10(12)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
Clave InChI |
XYVDMSCVFAZJQD-UHFFFAOYSA-N |
SMILES canónico |
COP(CC(=O)C1=CC=C(C=C1)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


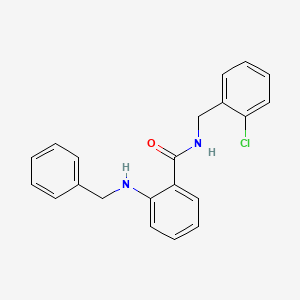
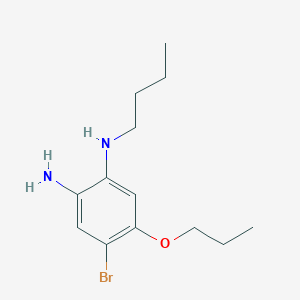
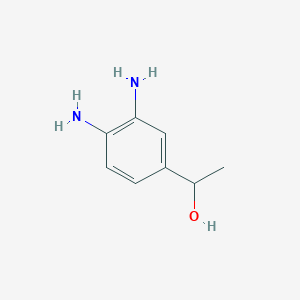
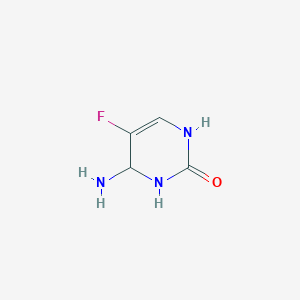
![3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B15245068.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine](/img/structure/B15245072.png)
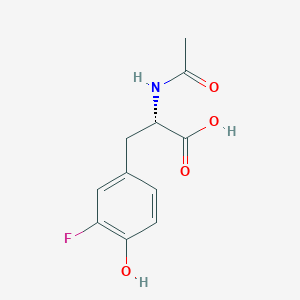
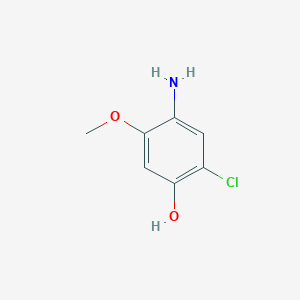
![2,4,9,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B15245086.png)
![Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B15245098.png)
![1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B15245107.png)
